Aldose reductase-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20N4O7 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
ethyl 2-[5-[(4-methoxyphenyl)methyl]-5'-nitro-2'-oxospiro[3H-1,3,4-oxadiazole-2,3'-indole]-1'-yl]acetate |
InChI |
InChI=1S/C21H20N4O7/c1-3-31-19(26)12-24-17-9-6-14(25(28)29)11-16(17)21(20(24)27)23-22-18(32-21)10-13-4-7-15(30-2)8-5-13/h4-9,11,23H,3,10,12H2,1-2H3 |
InChI Key |
MYMCQWNUCPEDOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3(C1=O)NN=C(O3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Aldose Reductase Inhibitors: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a specific compound named "Aldose reductase-IN-7". This guide therefore provides a comprehensive overview of the mechanism of action for the general class of Aldose Reductase Inhibitors (ARIs), to which a compound like this compound would belong.
Introduction to Aldose Reductase
Aldose Reductase (AR), a member of the aldo-keto reductase superfamily (AKR1B1), is the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose processing. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[2] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[3] This increased activity is strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.[2][4] Consequently, the inhibition of Aldose Reductase is a primary therapeutic strategy for preventing or mitigating these debilitating conditions.[5]
Core Mechanism of Action of Aldose Reductase Inhibitors
The fundamental mechanism of action for Aldose Reductase Inhibitors is the competitive or non-competitive inhibition of the Aldose Reductase enzyme, which prevents the conversion of glucose to sorbitol.[6] This action addresses several pathological downstream consequences of polyol pathway activation.
Attenuation of Osmotic Stress
In tissues where glucose uptake is insulin-independent, such as nerves, the retina, and kidneys, hyperglycemia leads to high intracellular glucose levels.[4] The conversion of this glucose to sorbitol, catalyzed by AR, results in the intracellular accumulation of this sugar alcohol.[4] Because sorbitol does not readily diffuse across cell membranes, its accumulation increases intracellular osmotic pressure, leading to an influx of water, cellular swelling, and ultimately, osmotic stress and cell damage.[7] ARIs block this first step, preventing sorbitol accumulation and the subsequent osmotic stress.
Reduction of Oxidative Stress
The activity of Aldose Reductase consumes its cofactor, NADPH.[3] NADPH is also the essential reducing equivalent for glutathione reductase, an enzyme critical for regenerating the antioxidant glutathione (GSH) from its oxidized state (GSSG). By competing for the same pool of NADPH, hyperactivity of AR depletes the cell's capacity to regenerate GSH, leading to a diminished antioxidant defense and an increase in oxidative stress from reactive oxygen species (ROS).[3] ARIs, by reducing AR activity, spare NADPH, thereby supporting glutathione reductase activity and mitigating oxidative stress.
Modulation of Inflammatory Signaling
Beyond its role in glucose metabolism, Aldose Reductase is involved in reducing lipid-derived aldehydes, such as 4-hydroxynonenal (4-HNE), which are generated during oxidative stress.[3] The reduction of the glutathione conjugate of HNE (GS-HNE) by AR produces a metabolite, GS-DHN, which can activate pro-inflammatory signaling cascades. These pathways involve the activation of Protein Kinase C (PKC) and subsequently, transcription factors like NF-κB and AP-1.[3] These factors then drive the expression of inflammatory cytokines, chemokines, and other inflammatory mediators. By inhibiting AR, ARIs can prevent the formation of these signaling molecules, thereby downregulating inflammatory responses associated with diabetic complications and other inflammatory diseases.
Quantitative Data for Aldose Reductase Inhibitors
The potency of Aldose Reductase Inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes IC50 values for several well-characterized ARIs.
| Compound | IC50 Value (µM) | Target Enzyme Source |
| Epalrestat | 0.015 - 5.0 | Human / Rat Lens |
| Sorbinil | ~3.45 | Recombinant Human |
| Tolrestat | Low µM / High nM | Human / Rat |
| Nifedipine | 2.5 | Recombinant Human |
| Cinnarizine | 5.87 - 8.77 | Not Specified |
| Quercetin | Low µM | Not Specified |
Note: IC50 values can vary significantly based on the enzyme source (recombinant vs. tissue extract), substrate used, and specific assay conditions.[2][3]
Experimental Protocols
Characterization of a novel ARI, such as this compound, would involve a series of standardized in vitro and cell-based assays.
In Vitro Aldose Reductase Activity Assay (Spectrophotometric)
This protocol outlines a method to determine the inhibitory potential of a compound by measuring the decrease in AR activity. The assay is based on monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[5][8]
Materials:
-
Recombinant human Aldose Reductase
-
AR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.2)
-
NADPH solution (e.g., 0.1 mM in Assay Buffer)
-
Substrate solution (e.g., 10 mM DL-Glyceraldehyde in Assay Buffer)
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of NADPH, substrate, and test inhibitor dilutions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
x µL of Assay Buffer
-
y µL of NADPH solution
-
z µL of Aldose Reductase enzyme solution
-
10 µL of test inhibitor at various concentrations (or solvent for control).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15-20 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding w µL of the substrate solution (DL-Glyceraldehyde) to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 40-60 minutes at 37°C.[9]
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Sorbitol Accumulation Assay
This assay measures the ability of an ARI to prevent the formation of sorbitol in cells cultured under high-glucose conditions.
Materials:
-
A suitable cell line (e.g., retinal epithelial cells, Schwann cells)
-
Cell culture medium (e.g., DMEM) with normal glucose (5.5 mM) and high glucose (30-50 mM)
-
Test inhibitor
-
Lysis buffer
-
Sorbitol Assay Kit (commercially available, typically enzyme-based colorimetric or fluorometric kits)[10][11]
-
Plate reader for colorimetric or fluorescence measurements
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with high-glucose medium containing various concentrations of the test inhibitor or solvent control. Include a normal-glucose control group.
-
Incubation: Incubate the cells for a period sufficient to allow sorbitol accumulation (e.g., 24-48 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove extracellular glucose and sorbitol.
-
Lyse the cells using the appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sorbitol Measurement:
-
Use a commercial Sorbitol Assay Kit to measure the sorbitol concentration in the cell lysates, following the manufacturer's protocol.[10]
-
Normalize the sorbitol concentration to the total protein concentration of the lysate to account for differences in cell number.
-
-
Data Analysis:
-
Compare the intracellular sorbitol levels in inhibitor-treated cells to the high-glucose control.
-
Calculate the percent inhibition of sorbitol accumulation for each inhibitor concentration and determine the IC50 value.
-
Visualization of Core Pathways
The following diagrams illustrate the key pathways influenced by Aldose Reductase and its inhibitors.
Caption: The Polyol Pathway initiated by Aldose Reductase.
Caption: AR-mediated inflammatory signaling pathway.
References
- 1. Intracellular sorbitol content in isolated rat inner medullary collecting duct cells. Regulation by extracellular osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. bmrservice.com [bmrservice.com]
- 9. abcam.cn [abcam.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bioassaysys.com [bioassaysys.com]
Aldose reductase-IN-7 in vitro enzymatic assay
An In-Depth Technical Guide to the Aldose Reductase In Vitro Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic assay for aldose reductase (AR), a critical enzyme in the polyol pathway implicated in diabetic complications. This document details the experimental protocol for assessing the activity of AR and evaluating potential inhibitors, such as the hypothetical compound "Aldose reductase-IN-7."
Introduction
Aldose reductase (EC 1.1.1.21) is an enzyme that catalyzes the reduction of a wide range of aldehydes, including glucose, to their corresponding alcohols.[1] In hyperglycemic conditions, the increased flux of glucose through the polyol pathway, initiated by aldose reductase, leads to the accumulation of sorbitol.[2][3] This process is linked to the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[3][4] Therefore, the inhibition of aldose reductase is a key therapeutic strategy, and robust in vitro assays are essential for the discovery and characterization of novel inhibitors.[3][5]
The fundamental principle of the aldose reductase in vitro assay is to measure the enzymatic activity by monitoring the consumption of the cofactor NADPH. Aldose reductase utilizes NADPH to reduce a substrate, such as glucose or DL-glyceraldehyde, resulting in the oxidation of NADPH to NADP+. This change can be measured spectrophotometrically as a decrease in absorbance at 340 nm.[4][6]
The Polyol Pathway
Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concurrent depletion of NADPH can lead to osmotic stress and oxidative damage in various tissues.
Experimental Protocol: In Vitro Aldose Reductase Enzymatic Assay
This protocol provides a general method for determining aldose reductase activity and screening for inhibitors. It is adaptable for various enzyme sources (e.g., purified recombinant enzyme, tissue homogenates) and substrates.
Materials and Reagents
-
Aldose Reductase: Purified enzyme or tissue homogenate (e.g., rat lens or kidney).[7]
-
Assay Buffer: 0.067 M Phosphate Buffer, pH 6.2.
-
Cofactor: NADPH solution (e.g., 2.5 x 10⁻⁴ M in assay buffer).
-
Substrate: DL-glyceraldehyde solution (e.g., 5 x 10⁻⁴ M in assay buffer).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: Epalrestat or another known AR inhibitor.[8]
-
Equipment:
Experimental Workflow
The following diagram outlines the key steps in the aldose reductase inhibitor screening assay.
Assay Procedure
-
Reagent Preparation: Prepare all solutions and warm the assay buffer to room temperature before use.[8] Keep the enzyme and NADPH on ice.
-
Assay Plate/Cuvette Setup: For a 1 mL reaction volume in a cuvette, the components can be added as follows. Adjust volumes proportionally for a 96-well plate format.
-
Sample Cuvette:
-
700 µL of 0.067 M Phosphate Buffer (pH 6.2)
-
100 µL of NADPH solution
-
100 µL of lens supernatant (enzyme source)
-
A specific volume of this compound solution (or vehicle for control)
-
-
Reference Cuvette: Contains all components except the substrate (DL-glyceraldehyde).[10]
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 15-20 minutes.[8]
-
Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the DL-glyceraldehyde substrate.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 3 to 90 minutes at 37°C.[9][10]
Controls
-
Enzyme Control (EC): Contains all components except the inhibitor, with the solvent used to dissolve the inhibitor added instead. This represents 100% enzyme activity.
-
Inhibitor Control (IC): A known AR inhibitor (e.g., Epalrestat) is used to confirm the assay is sensitive to inhibition.[8]
-
Background Control (BC): Contains all components except the enzyme, to account for any non-enzymatic degradation of NADPH.
Data Presentation and Analysis
The results of the aldose reductase inhibition assay are typically presented as the percentage of inhibition and the half-maximal inhibitory concentration (IC50).
Calculation of Percent Inhibition
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Rate of EC - Rate of Sample) / Rate of EC] x 100
Where:
-
Rate of EC is the rate of the enzymatic reaction in the absence of the inhibitor.
-
Rate of Sample is the rate of the enzymatic reaction in the presence of the test compound (this compound).
The rate is determined from the linear portion of the absorbance vs. time plot.
Determination of IC50
The IC50 value is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. This is determined by performing the assay with a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.
Tabulated Data
The quantitative data from the assay should be summarized in a clear and structured table for easy comparison.
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Epalrestat (Positive Control) | 10 |
Conclusion
This technical guide provides a detailed framework for conducting an in vitro enzymatic assay to evaluate inhibitors of aldose reductase. The described protocol, data analysis methods, and visualizations offer a robust approach for researchers in the field of drug discovery targeting diabetic complications. The successful implementation of this assay will enable the identification and characterization of potent and selective aldose reductase inhibitors.
References
- 1. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bmrservice.com [bmrservice.com]
- 5. Aldose Reductase Inhibition Assay: Significance and symbolism [wisdomlib.org]
- 6. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1][2] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and other cellular damage.[2][3] Therefore, inhibitors of aldose reductase are of significant interest as potential therapeutic agents. This document provides detailed protocols and application notes for the in vitro evaluation of a putative aldose reductase inhibitor, referred to here as Aldose Reductase-IN-7. As specific data for "this compound" is not publicly available, this document presents a generalized protocol based on established methods for other aldose reductase inhibitors.
Mechanism of Action
Aldose reductase is an NADPH-dependent oxidoreductase that reduces a broad range of aldehydes.[4][5] In the context of diabetes, its primary role is the conversion of glucose to sorbitol.[1][5] The accumulation of sorbitol in insulin-insensitive tissues, such as the lens, peripheral nerves, and retina, leads to osmotic stress, a major contributor to diabetic complications.[3] Aldose reductase inhibitors (ARIs) work by binding to the enzyme, preventing the conversion of glucose to sorbitol and thereby mitigating the downstream pathological effects.[6]
Data Presentation
The efficacy of an aldose reductase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various known aldose reductase inhibitors against human aldose reductase. This provides a benchmark for evaluating the potency of new compounds like this compound.
| Compound | IC50 (µM) | Reference |
| Hirsutrin | 4.78 | [7] |
| 3′-methoxyhirsutrin | 5.67 | [7] |
| Quercetin | 6.92 | [7] |
| Cyanidin-3-(6′′-malonylglucoside) | 11.74 | [7] |
| Poliumoside (against rat lens AR) | 8.47 | [8] |
| Isoliquiritigenin | 0.320 | [8] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of a test compound on aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of a substrate by the enzyme.[9][10]
Materials:
-
Recombinant human aldose reductase (or isolated from tissue, e.g., rat lens[9])
-
NADPH
-
DL-glyceraldehyde (substrate)[9]
-
Phosphate buffer (0.067 M, pH 6.2)[9]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH.
-
Prepare a stock solution of DL-glyceraldehyde.
-
Prepare serial dilutions of the test compound (this compound) at various concentrations.
-
-
Assay Setup:
-
In each well of the microplate, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
Test compound solution (or vehicle for control)
-
Aldose reductase enzyme solution
-
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes.
-
-
Initiate Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes) in kinetic mode.[9]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Enzyme Kinetics Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the aldose reductase inhibition assay as described above, but with varying concentrations of DL-glyceraldehyde at several fixed concentrations of this compound.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will help elucidate the mode of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to aldose reductase function and the experimental workflow for its inhibition.
Caption: The Polyol Pathway and the Site of Action of Aldose Reductase Inhibitors.
Caption: Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay.
Caption: Pathological Signaling Consequences of Increased Aldose Reductase Activity.
References
- 1. Aldose reductase inhibitors and their potential for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Aldose reductase - Wikipedia [en.wikipedia.org]
- 6. Aldose reductase structures: implications for mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. bmrservice.com [bmrservice.com]
Application Notes and Protocols for Aldose Reductase Inhibitor Administration in Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, has emerged as a promising therapeutic target in oncology.[1][2][3] Increased AR activity is associated with cancer cell proliferation, inflammation, and resistance to chemotherapy.[1][2][3][4] Inhibition of AR has been shown to suppress tumor growth and metastasis in various preclinical cancer models.[1][2][5][6]
This document provides detailed application notes and protocols for the administration of aldose reductase inhibitors (ARIs) in mouse cancer models, with a focus on the well-documented inhibitors Fidarestat and Sorbinil . While the specific compound "Aldose reductase-IN-7" did not yield specific public data, the principles and protocols outlined here serve as a comprehensive guide for the in vivo evaluation of ARIs in cancer research.
Data Presentation: Efficacy of Aldose Reductase Inhibitors in Mouse Cancer Models
The following tables summarize quantitative data from studies utilizing Fidarestat and Sorbinil in various mouse cancer models.
Table 1: Efficacy of Fidarestat in Mouse Cancer Models
| Cancer Type | Mouse Model | Treatment Regimen | Key Findings | Reference |
| Colorectal Cancer | Nude mice with KM20-GFP cell xenografts | 50 mg/kg body weight in drinking water for 30 days | >65% prevention of liver metastasis | [7] |
| Colorectal Cancer | ApcMin/+ mice on a high-fat diet | Administered with high-fat diet for 12 weeks | Significant prevention of intestinal polyp formation; Decreased polyp size | [8][9] |
| Colorectal Cancer | Nude mice with CRC cell xenografts | Not specified | Increased expression of Nrf2 and HO-1 in tumor tissues | [10] |
Table 2: Efficacy of Sorbinil in Mouse Cancer Models
| Cancer Type | Mouse Model | Treatment Regimen | Key Findings | Reference |
| Colon Cancer | BALB/c mice with azoxymethane (AOM)-induced ACF | Not specified | Prevention of AOM-induced aberrant crypt foci (ACF) formation | [1] |
| Colon Cancer | Nude mice with KM20-GFP cell xenografts | 40 mg/kg body weight in diet for 30 days | Significant prevention of liver metastasis | [7] |
Signaling Pathways and Mechanisms of Action
Aldose reductase inhibitors exert their anti-cancer effects by modulating various signaling pathways involved in tumorigenesis and metastasis. Inhibition of AR has been shown to suppress inflammatory signaling, angiogenesis, and cell proliferation while promoting apoptosis.[1][2][6]
A key mechanism involves the inhibition of the NF-κB signaling pathway.[1][2] AR is implicated in the activation of NF-κB through the metabolism of lipid-derived aldehydes.[1][2] By inhibiting AR, ARIs can prevent the activation of NF-κB and the subsequent transcription of pro-inflammatory and pro-proliferative genes.[1][2]
Furthermore, AR inhibition has been linked to the regulation of the Nrf2/HO-1/AMPK pathway, which is involved in cellular stress response and metabolism.[10] ARIs can also prevent angiogenesis by inhibiting the VEGF- and FGF-induced proliferation, migration, and invasion of endothelial cells.[6]
References
- 1. Targeting Aldose Reductase for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting aldose reductase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldo-keto reductases: Role in cancer development and theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase and cancer metabolism: The master regulator in the limelight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of Aldose Reductase Prevents Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldose Reductase Inhibitor, Fidarestat Prevents High-fat Diet-induced Intestinal Polyps in ApcMin/+ Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose reductase inhibitor, fidarestat prevents high-fat diet-induced intestinal polyps in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitor, fidarestat regulates mitochondrial biogenesis via Nrf2/HO-1/AMPK pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, which catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2] This accumulation can cause osmotic stress and has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3][4] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and treatment of these complications.[5]
High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying potent and selective inhibitors of therapeutic targets like aldose reductase from large compound libraries.[6] These assays are designed to be rapid, reproducible, and scalable. This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize inhibitors of aldose reductase, using a representative potent inhibitor as an example.
Mechanism of Action of Aldose Reductase
Aldose reductase is a member of the aldo-keto reductase superfamily.[7] The enzymatic reaction involves the transfer of a hydride ion from the cofactor NADPH to the carbonyl group of a substrate, such as glucose, reducing it to its corresponding alcohol, sorbitol.[1] The oxidized NADP+ is then released, and the enzyme is ready for another catalytic cycle. The most common HTS assays for aldose reductase inhibitors monitor the decrease in NADPH concentration, which can be measured by the change in absorbance at 340 nm.[8]
Signaling Pathway
The primary signaling pathway involving aldose reductase is the polyol pathway. Under hyperglycemic conditions, the increased activity of this pathway has several downstream consequences that contribute to cellular damage.
High-Throughput Screening (HTS) Assay Protocol
This protocol describes a colorimetric HTS assay for the identification of aldose reductase inhibitors by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.
Materials and Reagents
-
Recombinant Human Aldose Reductase (AR)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Potassium Phosphate Buffer (pH 6.2)
-
DMSO (for compound dissolution)
-
Positive Control Inhibitor (e.g., Epalrestat)
-
384-well, clear, flat-bottom microplates
-
Multichannel pipettes and/or automated liquid handling system
-
Microplate reader with absorbance detection at 340 nm
Experimental Workflow
Detailed Protocol
-
Compound Plating:
-
Prepare a compound source plate by dissolving test compounds and the positive control (Epalrestat) in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound solution, positive control, and DMSO (negative control) to the wells of a 384-well assay plate.
-
-
Reagent Preparation:
-
Prepare the assay buffer: 100 mM potassium phosphate buffer, pH 6.2.
-
Prepare the enzyme/cofactor mix: Dilute recombinant human aldose reductase and NADPH in assay buffer to the desired final concentrations (e.g., 10 nM AR and 150 µM NADPH).
-
Prepare the substrate solution: Dilute DL-glyceraldehyde in assay buffer to the desired final concentration (e.g., 1 mM).
-
-
Assay Procedure:
-
Add 25 µL of the enzyme/cofactor mix to each well of the assay plate containing the compounds and controls.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm over a period of 10-15 minutes (kinetic read) or after a fixed time point (endpoint read).
-
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_negative_control - Rate_background))
Where:
-
Rate_sample is the rate of NADPH oxidation in the presence of the test compound.
-
Rate_negative_control is the rate of NADPH oxidation in the presence of DMSO.
-
Rate_background is the rate of NADPH oxidation in the absence of the enzyme.
-
-
Determine IC50 Values:
-
For compounds showing significant inhibition, a dose-response curve is generated by testing a range of concentrations.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[9][10][11][12][13] It is calculated using the following formula:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]
-
Data Presentation
The following tables present representative quantitative data for known aldose reductase inhibitors.
Table 1: IC50 Values of Representative Aldose Reductase Inhibitors
| Compound | IC50 (nM) | Assay Conditions | Reference |
| Epalrestat | 12 - 21 | Rat Lens AR | [4] |
| Tolrestat | 15 | Rat Lens AR | [4] |
| Sorbinil | 260 - 280 | Rat Lens AR | [4] |
| Fidarestat | 18 | Rat Lens AR | [4] |
| GP-1447 | 3 - 10 | Human Placenta AR | [14] |
| Thiazolidine-2,4-dione hybrid (47) | 160 | - | [15] |
| Quinoxalinone derivatives | 59 - 6825 | - | [15] |
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-factor | 0.75 | Excellent assay quality |
| Signal-to-Background Ratio | > 10 | Robust assay window |
| Coefficient of Variation (%CV) | < 10% | High precision and reproducibility |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of aldose reductase inhibitors. By employing the described methodologies, researchers can effectively identify and characterize novel compounds with therapeutic potential for the management of diabetic complications. The robust nature of the colorimetric assay, coupled with rigorous data analysis and quality control measures, ensures the reliability and reproducibility of the screening results. The successful identification of potent and selective aldose reductase inhibitors holds significant promise for the development of new treatments to improve the quality of life for individuals with diabetes.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Aldose reductase structures: implications for mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Effects of a novel potent aldose reductase inhibitor, GP-1447, on aldose reductase activity in vitro and on diabetic neuropathy and cataract formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for Aldose Reductase-IN-7 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, is a critical enzyme in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol.[1][2][3][4] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[3][5][6][7] Aldose reductase is also involved in inflammatory signaling and the detoxification of lipid aldehydes.[1][2][3] Given its role in various pathologies, AR is a significant target for therapeutic intervention.
Aldose reductase-IN-7 is a potent inhibitor of aldose reductase, demonstrating significant enzymatic inhibitory activity.[8][9] While not a primary detection reagent for Western blotting, this compound is an invaluable tool for studying the functional effects of AR inhibition on protein expression and signaling pathways. This document provides detailed protocols for utilizing this compound in cell culture to investigate its impact on aldose reductase levels and downstream signaling events, followed by analysis using Western blotting with a specific anti-aldose reductase antibody.
Signaling Pathway of Aldose Reductase
Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress and increased oxidative stress due to the consumption of NADPH.[1] This can activate various downstream signaling cascades, including the protein kinase C (PKC) pathway, leading to the expression of inflammatory mediators.[1][10]
Caption: Aldose reductase signaling pathway under hyperglycemia.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
This protocol describes the treatment of cultured cells with this compound to assess its effect on aldose reductase expression or downstream signaling.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, retinal pericytes)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Prepare fresh culture medium containing the desired concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound or vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, proceed with cell lysis for Western blot analysis.
Protocol 2: Western Blot Analysis of Aldose Reductase
This protocol outlines the steps for detecting aldose reductase protein levels in cell lysates by Western blotting.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Aldose Reductase antibody (recommended dilution as per manufacturer's datasheet, e.g., 1:1000)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG (dilution as per manufacturer's datasheet)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-aldose reductase antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the aldose reductase band intensity to a loading control (e.g., β-actin or GAPDH).
-
Western Blot Workflow
Caption: General workflow for Western blot analysis.
Data Presentation
The following tables provide examples of how to present quantitative data from Western blot experiments investigating the effect of this compound.
Table 1: Dose-Dependent Effect of this compound on Aldose Reductase Protein Expression
| Treatment | Concentration (µM) | Aldose Reductase (Relative Densitometry Units) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 0.95 | ± 0.07 |
| This compound | 5 | 0.82 | ± 0.06 |
| This compound | 10 | 0.65 | ± 0.05 |
| This compound | 25 | 0.48 | ± 0.04 |
Table 2: Time-Course of Aldose Reductase Inhibition by this compound (10 µM)
| Treatment Time (hours) | Aldose Reductase (Relative Densitometry Units) | Standard Deviation |
| 0 | 1.00 | ± 0.09 |
| 12 | 0.88 | ± 0.07 |
| 24 | 0.65 | ± 0.05 |
| 48 | 0.41 | ± 0.04 |
| 72 | 0.25 | ± 0.03 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive primary or secondary antibody | Use fresh or validated antibodies. |
| Insufficient protein loading | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Optimize transfer time and voltage. Check membrane type. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of aldose reductase in various cellular processes and disease models through Western blot analysis.
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose reductase-IN-7_TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Aldose Reductase-IN-7: Measuring Aldose Reductase (AKR1B1) Expression via qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for researchers to evaluate the effect of Aldose Reductase-IN-7, a potent enzyme inhibitor, on the mRNA expression levels of aldose reductase (gene name: AKR1B1). While this compound is known to directly inhibit the enzymatic activity of aldose reductase, its effects on the regulation of aldose reductase gene expression are not yet widely documented. This quantitative real-time polymerase chain reaction (qRT-PCR) protocol offers a robust method to investigate this potential regulatory role.
Introduction to Aldose Reductase and this compound
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.[2][3][4] Aldose reductase inhibitors (ARIs) are therefore of significant interest as potential therapeutics.
This compound is a potent inhibitor of the aldose reductase enzyme.[5] Its primary mechanism of action is the direct blockade of the enzyme's catalytic activity. However, it is also valuable to understand if this inhibition leads to feedback mechanisms that alter the expression of the aldose reductase gene itself. The following protocol provides the methodology to address this scientific question.
Quantitative Data for this compound
Currently, available quantitative data for this compound focuses on its enzymatic inhibitory activity rather than its effect on gene expression. The following table summarizes the known inhibitory parameters.
| Parameter | Value | Cell Line | Reference |
| Ki (Enzymatic Inhibitory Activity) | 0.186 ± 0.020 µM | - | [5] |
| IC50 (Anticancer Activity) | 110.87 ± 0.42 μM | MCF-7 | |
| IC50 (Cytotoxicity) | 569.58 ± 0.80 μM | L929 |
Experimental Protocols
This section details a comprehensive two-step qRT-PCR protocol to measure the relative expression of aldose reductase (AKR1B1) mRNA in a cell culture model following treatment with this compound.
Signaling Pathway of Aldose Reductase
Caption: The Polyol Pathway initiated by Aldose Reductase.
Experimental Workflow for qRT-PCR
Caption: Workflow for analyzing gene expression via qRT-PCR.
Protocol Steps:
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line known to express aldose reductase (e.g., retinal endothelial cells, lens epithelial cells, or a relevant cancer cell line).
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for potential changes in gene expression.
2. RNA Extraction
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit or TRIzol reagent).
-
RNA Purification: Isolate total RNA from the cell lysate using a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves steps of binding the RNA to a silica membrane, washing away contaminants, and eluting the pure RNA.
-
DNase Treatment: It is crucial to perform an on-column DNase digestion or a post-elution DNase treatment to remove any contaminating genomic DNA, which could otherwise lead to false-positive results in the qPCR step.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios above 2.0. RNA integrity can be further assessed using an Agilent Bioanalyzer.
3. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with a reverse transcription master mix. A typical master mix includes reverse transcriptase, dNTPs, a mix of oligo(dT) and random primers, and an RNase inhibitor in a suitable buffer.
-
No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" control reaction to verify the absence of genomic DNA contamination.
-
Incubation: Perform the reverse transcription reaction in a thermocycler using the conditions recommended for the specific reverse transcriptase enzyme being used.
-
Storage: The resulting complementary DNA (cDNA) can be stored at -20°C.
4. Quantitative PCR (qPCR)
-
Primer Design/Selection: Use validated primers specific for the human aldose reductase gene (AKR1B1) and a stable housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA) for normalization.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, SYBR Green dye (or a specific probe), and the forward and reverse primers for either AKR1B1 or the housekeeping gene.
-
Plate Setup: Aliquot the master mix into a 96-well or 384-well qPCR plate. Add the diluted cDNA templates to the appropriate wells. Include triplicate reactions for each sample and each gene, as well as no-template controls (NTCs) to check for contamination.
-
Real-Time PCR Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis
-
Determine Ct Values: The real-time PCR instrument will record the fluorescence at each cycle, and the cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold.
-
Relative Quantification: Use the ΔΔCt method to determine the relative change in AKR1B1 expression.
-
Normalize to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct value of AKR1B1 and the Ct value of the housekeeping gene (ΔCt = Ct_AKR1B1 - Ct_housekeeping).
-
Normalize to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
This comprehensive protocol provides a solid foundation for investigating the potential effects of this compound on the genetic expression of aldose reductase. The results will contribute to a deeper understanding of the cellular response to the inhibition of this key enzyme in the polyol pathway.
References
- 1. origene.com [origene.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 5. surgery.pitt.edu [surgery.pitt.edu]
- 6. Proteomics-based screening of AKR1B1 as a therapeutic target and validation study for sepsis-associated acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining of Aldose Reductase
These application notes provide a detailed protocol for the immunofluorescence staining of the aldose reductase protein. It is important to note that Aldose reductase-IN-7 is a chemical inhibitor of the aldose reductase enzyme and is not used for the staining process itself. Instead, an experiment can be designed to investigate the effects of this inhibitor on the expression or localization of the aldose reductase protein by treating the cells with this compound prior to immunofluorescence staining.
Experimental Principle
Immunofluorescence (IF) is a technique used to visualize a specific protein in cells or tissue sections by using an antibody that is chemically conjugated with a fluorescent dye. In this case, a primary antibody specific to aldose reductase binds to the protein within the cell. A secondary antibody, which is conjugated to a fluorophore and recognizes the primary antibody, is then used for detection. The fluorescent signal can be visualized using a fluorescence microscope. This compound can be used to treat cells before this process to study the functional effects of its inhibition.
Key Experimental Parameters
The following table summarizes typical quantitative parameters for an immunofluorescence protocol for aldose reductase. Note that these are starting points and may require optimization for specific cell types or experimental conditions.
| Parameter | Value | Notes |
| Cell Seeding Density | 1 x 10^5 cells/well | For a 24-well plate with coverslips. |
| This compound Treatment | 1-10 µM | Optimal concentration should be determined by a dose-response experiment. |
| Fixation | 4% Paraformaldehyde in PBS | 15 minutes at room temperature. |
| Permeabilization | 0.25% Triton X-100 in PBS | 10 minutes at room temperature. |
| Blocking | 1% BSA in PBST | 1 hour at room temperature. |
| Primary Antibody Dilution | 1:100 - 1:500 | Anti-Aldose Reductase antibody. |
| Secondary Antibody Dilution | 1:500 - 1:1000 | Fluorophore-conjugated secondary antibody. |
| Incubation Times | Varies | Primary antibody: 4°C overnight; Secondary antibody: 1 hour at room temperature. |
Experimental Protocol: Immunofluorescence Staining of Aldose Reductase Following Inhibitor Treatment
This protocol details the steps for treating cells with this compound and subsequently performing immunofluorescence staining for the aldose reductase protein.
Materials
-
Cells of interest cultured on sterile glass coverslips in a multi-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody: Rabbit anti-Aldose Reductase polyclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure
-
Cell Culture and Treatment:
-
Culture cells on sterile glass coverslips in a multi-well plate until they reach the desired confluency.
-
Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. This step is necessary for intracellular targets like aldose reductase.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Aldose Reductase antibody in the blocking buffer at the optimized concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes for nuclear counterstaining.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. Capture images using the appropriate filter sets for the chosen fluorophore and DAPI.
-
Diagrams
Signaling Pathway
The following diagram illustrates the Polyol Pathway, where Aldose Reductase is the rate-limiting enzyme. This compound inhibits this enzyme, thereby blocking the conversion of glucose to sorbitol.
Application Notes and Protocols: Molecular Docking Simulation of Aldose Reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and subsequent cellular damage in various tissues such as the lens, retina, nerves, and kidneys. Inhibition of aldose reductase is therefore a promising therapeutic strategy for the prevention and treatment of these complications.
This document provides a detailed tutorial for performing a molecular docking simulation of an investigational aldose reductase inhibitor, Aldose reductase-IN-2 (also known as Compound 5f), with the human aldose reductase enzyme. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This tutorial will guide users through the necessary steps using widely accessible bioinformatics tools.
Signaling Pathway of Aldose Reductase in Diabetic Complications
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway, initiated by aldose reductase, leads to a cascade of cellular events contributing to diabetic complications. The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of aldose reductase in diabetic complications.
Molecular Docking Workflow
The following diagram outlines the major steps involved in the molecular docking simulation of Aldose reductase-IN-2 with human aldose reductase.
Caption: Workflow for molecular docking of Aldose reductase-IN-2.
Quantitative Data Summary
This table summarizes the computational and experimental data for Aldose reductase-IN-2 and a reference inhibitor, Epalrestat. The docking score represents the predicted binding affinity from the molecular docking simulation.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Aldose reductase-IN-2 | -9.8 | 15.8 |
| Epalrestat (Reference) | -8.5 | 20 |
Note: The docking score is a theoretical prediction and may not directly correlate with experimental values. The experimental IC50 for Aldose reductase-IN-2 was obtained from the cited literature.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the molecular docking simulation using AutoDock Vina.
I. Software and Prerequisites
-
PyMOL: A molecular visualization system.
-
AutoDock Tools (MGLTools): For preparing protein and ligand files.
-
AutoDock Vina: The molecular docking program.
-
A text editor: For creating and editing configuration files.
II. Preparation of the Receptor (Aldose Reductase)
-
Download the Protein Structure:
-
Go to the Protein Data Bank (PDB) website (rcsb.org).
-
Search for PDB ID: 1US0 . This is a crystal structure of human aldose reductase in complex with an inhibitor.
-
Download the structure in PDB format.
-
-
Prepare the Protein using PyMOL:
-
Open the downloaded PDB file (1us0.pdb) in PyMOL.
-
Remove water molecules:
-
Remove the original ligand and any other heteroatoms:
-
Save the cleaned protein structure as protein.pdb.
-
-
Prepare the Protein for AutoDock Vina using AutoDock Tools:
-
Open AutoDock Tools.
-
Go to File > Read Molecule and open protein.pdb.
-
Go to Edit > Hydrogens > Add. Choose Polar only and click OK.
-
Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule.
-
Go to File > Save > Write PDBQT. Save the file as protein.pdbqt.
-
III. Preparation of the Ligand (Aldose reductase-IN-2)
-
Obtain the Ligand Structure:
-
The SMILES string for Aldose reductase-IN-2 is: O=C(NCCCNC(--INVALID-LINK--=O)COCC1=CC=CC=C1)=O)/C(C#N)=C/C2=CC=C(O)C=C2
-
Use a tool like the online SMILES converter or a chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate a 3D structure of the ligand and save it in SDF or MOL2 format. For this tutorial, we will assume you have saved it as ligand.sdf.
-
-
Prepare the Ligand for AutoDock Vina using AutoDock Tools:
-
In AutoDock Tools, go to Ligand > Input > Open. Open ligand.sdf.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
IV. Molecular Docking with AutoDock Vina
-
Identify the Binding Site and Configure the Grid Box:
-
In AutoDock Tools, with the protein.pdbqt loaded, go to Grid > Grid Box.
-
A grid box will appear around the protein. You need to center this box on the active site of aldose reductase. The active site is a pocket containing key residues such as Tyr48, His110, Trp111, and Cys298.
-
Adjust the center and dimensions of the grid box to encompass the entire binding pocket. A common approach is to use the coordinates of a co-crystallized ligand as a reference. For PDB ID 1US0, the approximate center of the binding site is:
-
center_x = 15.5
-
center_y = -1.0
-
center_z = 10.0
-
-
Set the dimensions of the grid box to be large enough to allow for rotational and translational movement of the ligand. A size of 25 Å in each dimension is a good starting point:
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
-
Note down these coordinates and dimensions.
-
-
Create the Vina Configuration File:
-
Open a new text file and name it conf.txt.
-
Add the following lines to the file, replacing the center and size values with the ones you determined:
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory where you have saved protein.pdbqt, ligand.pdbqt, and conf.txt.
-
Make sure the AutoDock Vina executable is in this directory or in your system's PATH.
-
Run the following command:
-
Vina will perform the docking simulation and generate an output file named ligand_out.pdbqt containing the predicted binding poses and their corresponding binding affinities (docking scores). The log.txt file will contain a summary of the results.
-
V. Analysis of Results
-
Examine the Docking Scores:
-
Open the log.txt file. It will display a table of the top binding modes, ranked by their binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.
-
-
Visualize the Docking Poses:
-
Open PyMOL.
-
Load the protein structure: File > Open > protein.pdbqt.
-
Load the docking results: File > Open > ligand_out.pdbqt.
-
You can now visualize the different predicted binding poses of Aldose reductase-IN-2 within the active site of the enzyme.
-
To analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions), you can use the visualization tools within PyMOL or other software like Discovery Studio Visualizer.
-
Application Notes and Protocols for Investigating Neuroinflammation with Aldose Reductase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS) or beta-amyloid (Aβ), microglia release a cascade of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species (ROS), which can lead to neuronal damage and death.[1][2][3]
Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, has emerged as a key player in modulating neuroinflammatory processes.[1] Beyond its classical role in glucose metabolism, where it converts glucose to sorbitol, AR is implicated in inflammatory signaling.[4] Inhibition of AR has been shown to attenuate neuroinflammation by suppressing the activation of critical signaling pathways such as ERK, NF-κB, and PLC/PKC, thereby reducing the production of inflammatory cytokines and ROS.[2][5] This makes AR a compelling therapeutic target for neuroinflammatory disorders.
Aldose reductase-IN-7 (also known as Compound 6k) is a novel and potent inhibitor of aldose reductase.[1][2] Its high potency suggests it is a valuable research tool for investigating the role of aldose reductase in neuroinflammation. These application notes provide an overview of this compound and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.
This compound: A Potent Inhibitor for Neuroinflammation Research
This compound is a potent small molecule inhibitor of aldose reductase. While specific studies on its effects in neuroinflammation are not yet widely published, its superior inhibitory activity against aldose reductase makes it an excellent candidate for such investigations.
Table 1: Comparison of Aldose Reductase Inhibitors
| Inhibitor | Ki (μM) | IC50 (μM) | Notes |
| This compound | 0.186 ± 0.020[1] | - | Potent inhibitor, superior to Epalrestat. Also exhibits anticancer activity (IC50 = 110.87 ± 0.42 μM in MCF-7 cells) and low cytotoxicity (IC50 = 569.58 ± 0.80 μM in L929 cells).[2] |
| Epalrestat | - | - | Clinically used for diabetic neuropathy.[6] |
| Sorbinil | - | - | Well-characterized AR inhibitor used in numerous preclinical studies.[2][3] |
| FMHM | - | Potent anti-neuroinflammatory effects shown in vitro and in vivo.[5] |
Signaling Pathways
Aldose reductase contributes to neuroinflammation through the activation of several downstream signaling pathways. Inhibition of AR with compounds like this compound can block these pathways, leading to a reduction in the inflammatory response.
Figure 1: Aldose Reductase Signaling in Neuroinflammation.
Experimental Protocols
The following protocols are provided as a guide for using this compound to investigate neuroinflammation. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Model of Neuroinflammation using BV2 Microglial Cells
This protocol describes how to induce an inflammatory response in BV2 microglial cells using LPS and how to assess the anti-inflammatory effects of this compound.
Figure 2: In Vitro Experimental Workflow.
Materials:
-
BV2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-1β
-
Reagents and antibodies for Western blotting (e.g., antibodies against phospho-ERK, total ERK, NF-κB p65, and a loading control like β-actin)
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
Protocol:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for Griess assay and ELISA, 6-well plates for Western blotting and qPCR) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle (DMSO) for 1 hour.
-
Induce inflammation by adding LPS (e.g., 100 ng/mL) to the culture medium. Include a control group with no LPS treatment.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (Griess Assay):
-
Collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable product of nitric oxide.
-
-
Cytokine Levels (ELISA):
-
Use the collected cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-1β using specific ELISA kits following the manufacturer's protocols.
-
-
Gene Expression of Cytokines (qPCR):
-
Harvest the cells and extract total RNA using TRIzol.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using SYBR Green and primers specific for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Signaling Protein Activation (Western Blot):
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK, total ERK, and NF-κB p65, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
In Vivo Model of Neuroinflammation
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Reagents for immunohistochemistry and Western blotting
Protocol:
-
Animal Groups and Treatment:
-
Divide mice into four groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + LPS
-
This compound + Saline
-
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle 1 hour before the LPS injection.
-
-
Induction of Neuroinflammation:
-
Inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response that leads to neuroinflammation.
-
-
Tissue Collection:
-
At 24 hours post-LPS injection, anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde overnight.
-
For biochemical analysis (Western blot, ELISA), harvest fresh brain tissue (e.g., hippocampus and cortex) and snap-freeze in liquid nitrogen.
-
-
Analysis:
-
Immunohistochemistry:
-
Section the fixed brains and perform immunohistochemical staining for microglial activation markers (e.g., Iba1) and inflammatory cytokines.
-
-
Western Blot:
-
Homogenize the frozen brain tissue to extract protein.
-
Perform Western blotting as described in the in vitro protocol to analyze the levels of inflammatory signaling proteins.
-
-
ELISA:
-
Homogenize the frozen brain tissue and measure the levels of TNF-α and IL-1β using ELISA kits.
-
-
Data Analysis and Interpretation
Figure 3: Data Analysis Workflow.
Conclusion
This compound is a potent and promising tool for investigating the role of aldose reductase in neuroinflammation. The provided protocols offer a starting point for researchers to explore the therapeutic potential of AR inhibition in various models of neuroinflammatory and neurodegenerative diseases. The high potency of this compound may allow for its use at lower concentrations, potentially reducing off-target effects and providing clearer insights into the specific role of aldose reductase in these complex pathologies. Further studies are warranted to fully elucidate the efficacy and mechanisms of this compound in the context of neuroinflammation.
References
- 1. Sorbinil - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Epalrestat - Wikipedia [en.wikipedia.org]
- 5. The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Application of Aldose Reductase Inhibitor Fidarestat in Retinal Endothelial Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diabetic retinopathy is a leading cause of vision loss and is characterized by high glucose-induced damage to retinal endothelial cells. A key player in this pathology is the enzyme aldose reductase (AR), which catalyzes the reduction of glucose to sorbitol via the polyol pathway. Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol, osmotic stress, and oxidative damage within retinal endothelial cells, contributing to the breakdown of the blood-retinal barrier and pathological angiogenesis.[1][2]
Aldose reductase inhibitors (ARIs) are a class of compounds that block the activity of aldose reductase, thereby mitigating the downstream pathological effects of hyperglycemia in retinal endothelial cells. Fidarestat is a potent and specific aldose reductase inhibitor that has demonstrated protective effects in preclinical models of diabetic retinopathy.[3][4] These application notes provide an overview of the use of Fidarestat in retinal endothelial cell-based assays, including its effects on cell viability, apoptosis, and angiogenesis. Detailed protocols for key experiments are provided to guide researchers in their investigations.
Data Presentation
The following tables summarize the quantitative effects of the aldose reductase inhibitor Fidarestat on various parameters in retinal endothelial cells under high glucose or pro-angiogenic conditions.
Table 1: Effect of Fidarestat on High Glucose-Induced Apoptosis in Bovine Retinal Endothelial Cells [3]
| Treatment Condition | Fold Increase in Apoptotic Cells (vs. 5 mM Glucose) |
| 30 mM Glucose | 5.0 |
| 30 mM Glucose + 10 µM Fidarestat | 2.4 |
Table 2: Effect of Fidarestat on VEGF-Induced Tube Formation in Human Retinal Endothelial Cells [5][6]
| Treatment Condition | Inhibition of Tube Formation (%) |
| VEGF | 0% (Baseline) |
| VEGF + Fidarestat | Significant prevention (specific percentage not provided) |
Table 3: Effect of Fidarestat on High Glucose-Induced Protein Expression in Bovine Retinal Endothelial Cells [3]
| Protein | Treatment Condition | Fold Increase in Expression (vs. 5 mM Glucose) |
| Nitrotyrosine (NT) | 30 mM Glucose | 2.5 |
| Poly(ADP-ribose) (PAR) | 30 mM Glucose | 5.0 |
| Nitrotyrosine (NT) | 30 mM Glucose + 10 µM Fidarestat | Complete prevention |
| Poly(ADP-ribose) (PAR) | 30 mM Glucose + 10 µM Fidarestat | 1.8 |
Signaling Pathways
High glucose and vascular endothelial growth factor (VEGF) trigger signaling cascades in retinal endothelial cells that contribute to diabetic retinopathy. Aldose reductase plays a crucial role in mediating these pathways.
Caption: Aldose Reductase Signaling in Retinal Endothelial Cells.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of an aldose reductase inhibitor on retinal endothelial cells.
Caption: Experimental Workflow for ARI in Retinal Endothelial Cells.
Experimental Protocols
Cell Culture and Treatment
Human or bovine retinal endothelial cells (HRECs or BRECs) are cultured in endothelial cell growth medium supplemented with growth factors and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or chamber slides) and allowed to adhere. Subsequently, the culture medium is replaced with medium containing either normal glucose (5 mM) or high glucose (30 mM), with or without the aldose reductase inhibitor Fidarestat (typically at a concentration of 10 µM).[3] For angiogenesis studies, cells are stimulated with vascular endothelial growth factor (VEGF).[6]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Seed retinal endothelial cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[7]
-
After treatment with high glucose and/or Fidarestat for the desired duration (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (normal glucose-treated) cells.
Apoptosis Assay (TUNEL Assay)
This protocol is based on the ApopTag® Peroxidase In Situ Apoptosis Detection kit.[1]
-
Culture retinal endothelial cells on chamber slides and treat as described above.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Follow the manufacturer's instructions for the TUNEL staining procedure, which typically involves incubation with Terminal deoxynucleotidyl transferase (TdT) enzyme and a labeled nucleotide.
-
Counterstain the nuclei with a suitable nuclear stain (e.g., DAPI).
-
Mount the slides and visualize under a fluorescence microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells.
Western Blot Analysis
This protocol outlines a general procedure for Western blotting.
-
After treatment, lyse the retinal endothelial cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., nitrotyrosine, PAR, p-Akt, p-p38 MAPK, VCAM, VEGFRII) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Tube Formation Assay
This protocol is adapted from standard in vitro angiogenesis assay kits.[5][8]
-
Thaw basement membrane extract (BME) on ice and coat the wells of a 96-well plate with 50 µL of BME solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to gel.
-
Harvest retinal endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 1 x 10^5 cells/mL.
-
Add the desired concentrations of VEGF and/or Fidarestat to the cell suspension.
-
Seed 100 µL of the cell suspension onto the gelled BME in each well.
-
Incubate the plate for 16 hours at 37°C.
-
Visualize the tube formation using a light or fluorescence microscope (if cells are pre-labeled with a fluorescent dye like Calcein AM).
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
Conclusion
The aldose reductase inhibitor Fidarestat effectively counteracts high glucose- and VEGF-induced pathological changes in retinal endothelial cells. The provided data and protocols serve as a valuable resource for researchers investigating the role of the polyol pathway in diabetic retinopathy and for the development of novel therapeutic strategies targeting aldose reductase.
References
- 1. Evaluation of the aldose reductase inhibitor fidarestat on ischemia-reperfusion injury in rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Prevention of VEGF-induced growth and tube formation in human retinal endothelial cell by aldose reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of VEGF-induced growth and tube formation in human retinal endothelial cells by aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Glucose Aggravates Retinal Endothelial Cell Dysfunction by Activating the RhoA/ROCK1/pMLC/Connexin43 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Aldose reductase-IN-7 assay interference and how to solve it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Aldose Reductase-IN-7 assay.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and resolve potential problems in your experiments.
Issue 1: Low or No Enzyme Activity
Question: Why am I observing very low or no aldose reductase activity in my positive controls and samples?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Ensure the aldose reductase enzyme has been stored correctly, typically at -20°C, and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. | Activity should be restored with properly stored and handled enzyme. |
| Incorrect Assay Buffer pH | The optimal pH for free aldose reductase is around 7.0.[1] Prepare fresh assay buffer and verify its pH. | Enzyme activity is optimal at the correct pH. |
| Sub-optimal Temperature | While some studies show optimal temperatures around 50-60°C for aldose reductase, assays are often run at 37°C.[1][2] Ensure your incubator or plate reader is calibrated to the correct temperature. | Consistent and optimal enzyme activity at the specified temperature. |
| Degraded NADPH | NADPH is sensitive to light and temperature. Store it protected from light at -20°C or -80°C and prepare fresh solutions for each assay.[3] | A fresh and properly handled NADPH solution should restore enzyme activity. |
| Substrate Issues | Ensure the substrate (e.g., DL-glyceraldehyde) is not degraded. Prepare fresh substrate solutions. | Accurate and reproducible results with a non-degraded substrate. |
Issue 2: High Background Signal
Question: My negative controls (no enzyme or no substrate) show a high absorbance reading. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | Use fresh, high-purity water and reagents to prepare all solutions. Filter-sterilize buffers if necessary. | Reduced background signal in negative controls. |
| Compound Interference | The test compound may absorb light at the detection wavelength (340 nm for NADPH). Run a control with the compound and all assay components except the enzyme to measure its intrinsic absorbance.[2] | The background absorbance from the compound can be subtracted from the sample readings. |
| Non-enzymatic NADPH Oxidation | Some compounds can cause non-enzymatic oxidation of NADPH. This can be checked by monitoring NADPH absorbance in the presence of the compound without the enzyme. | Identification of compounds that directly interact with NADPH. |
Issue 3: Inconsistent or Irreproducible Results
Question: I am getting significant variability between replicate wells and between experiments. How can I improve reproducibility?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. | Improved precision and accuracy in your results. |
| Inconsistent Incubation Times | Use a multi-channel pipette to add reagents to start the reaction simultaneously. Ensure the plate is read at consistent time intervals. | Reduced variability between wells. |
| Compound Precipitation | Some test compounds may precipitate in the assay buffer. Visually inspect the wells for any precipitation. The solubility of the compound can be improved by adjusting the DMSO concentration (usually kept below 1%). | Clear solutions and more reliable data. |
| Compound Aggregation | Test compounds can form aggregates that inhibit the enzyme non-specifically.[4][5] Adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent this.[4] | Reduced non-specific inhibition and more consistent IC50 values. |
Frequently Asked Questions (FAQs)
1. What is the principle of the aldose reductase assay?
The aldose reductase assay is typically a spectrophotometric assay that measures the activity of the enzyme aldose reductase.[3] This enzyme catalyzes the reduction of an aldehyde substrate (like glucose or glyceraldehyde) to its corresponding alcohol (sorbitol or glycerol) using NADPH as a cofactor.[6] The assay monitors the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[1][3]
2. What are common interfering substances in an aldose reductase assay?
Common interfering substances can include:
-
Colored compounds: Compounds that absorb light at 340 nm can interfere with the detection of NADPH oxidation.[2]
-
Redox-active compounds: Some compounds can participate in redox cycling, leading to non-enzymatic oxidation or reduction of NADPH.[4][7]
-
Aggregating compounds: Compounds that form aggregates can sequester the enzyme and cause non-specific inhibition.[5]
-
Reactive compounds: Electrophilic compounds may react with nucleophilic residues on the enzyme, leading to irreversible inhibition.[7]
3. How can I determine if my test compound is an aggregator?
A common method to test for aggregation is to perform the assay in the presence of a non-ionic detergent like Triton X-100.[4] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely an aggregator.[4]
4. What is the role of DTT in some aldose reductase assay kits?
Dithiothreitol (DTT) is a reducing agent. It can be included in assays to maintain the enzyme in its active state by preventing the oxidation of critical sulfhydryl groups. However, some compounds can undergo redox cycling in the presence of DTT, generating hydrogen peroxide which can inactivate the enzyme.[4] If you suspect this type of interference, you can test your compound with and without DTT.[7]
Experimental Protocols
Standard Aldose Reductase Activity Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Prepare Reagents:
-
AR Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.2.[1]
-
NADPH Solution: Prepare a 0.2 mM solution of NADPH in AR Assay Buffer.[8]
-
Substrate Solution: Prepare a 4.7 mM solution of DL-glyceraldehyde in AR Assay Buffer.[8]
-
Aldose Reductase Enzyme: Dilute the enzyme stock to the desired concentration in AR Assay Buffer.
-
Test Compound: Dissolve the test compound in DMSO and then dilute to the final desired concentration in AR Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of AR Assay Buffer to all wells.
-
Add 10 µL of the test compound solution or vehicle (for controls) to the appropriate wells.
-
Add 20 µL of the diluted Aldose Reductase enzyme solution to the sample and positive control wells. Add 20 µL of AR Assay Buffer to the negative control wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the NADPH solution and 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340 per minute).
-
Determine the percent inhibition of the test compound by comparing the rate of the sample wells to the rate of the positive control wells.
-
Protocol for Identifying Compound Interference with Assay Signal
This protocol helps determine if a compound directly interferes with the assay signal.
-
Run the standard Aldose Reductase assay with your test compound and determine its IC50 value.
-
In a separate experiment, modify the order of addition:
-
Add all assay components (buffer, enzyme, NADPH, substrate) except the test compound.
-
Allow the enzymatic reaction to proceed for a fixed amount of time (e.g., 15 minutes).
-
Add the test compound at various concentrations.
-
Immediately read the absorbance at 340 nm.
-
-
Compare the results: If the IC50 curve from the second experiment closely matches the IC50 curve from the standard assay, it suggests that the compound is interfering with the assay signal rather than inhibiting the enzyme.[4]
Visualizations
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: General workflow for the this compound assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmrservice.com [bmrservice.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aldose reductase - Wikipedia [en.wikipedia.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Aldose reductase-IN-7 inconsistent results in cell viability assays
Welcome to the technical support center for Aldose reductase-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in-vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Caficrestat, is a potent inhibitor of aldose reductase with an IC50 of 28.9 pM.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][3][4] Under hyperglycemic conditions, this pathway's increased activity is implicated in the pathogenesis of diabetic complications.[3][5][6] Aldose reductase also reduces various aldehydes generated during lipid peroxidation, playing a role in oxidative stress and inflammatory signaling.[2][3][7][8] By inhibiting aldose reductase, this compound can modulate these pathways.
Q2: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes?
Inconsistent results in cell viability assays can stem from several factors, broadly categorized as compound-related issues, cell culture practices, and assay-specific variables. For this compound, particular attention should be paid to its solubility.
Q3: How can the solubility of this compound affect my results?
Poor solubility of a test compound is a major cause of inconsistent results in cell-based assays. If this compound is not fully dissolved, its effective concentration in the cell culture media will be lower and more variable than intended. This can lead to dose-response curves that are not reproducible. The supplier of this compound recommends heating the stock solution to 37°C and sonicating to improve solubility.[1]
Q4: Could this compound be interacting with the cell viability assay reagents?
Yes, this is a possibility. Some compounds can interfere with the chemistry of cell viability assays. For example, compounds that have reducing properties can interfere with tetrazolium-based assays like MTT and MTS. It is advisable to run a control plate with the compound and assay reagents in cell-free media to check for any direct chemical interference.
Q5: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not widely documented in the provided search results, it's important to consider that some aldose reductase inhibitors can also inhibit other members of the aldo-keto reductase superfamily, such as aldehyde reductase.[7] Such off-target effects could contribute to cytotoxicity and should be considered when interpreting results.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Prepare the stock solution of this compound according to the manufacturer's recommendations. This may include warming to 37°C and sonication to ensure complete dissolution.[1] Visually inspect the stock solution for any precipitates before diluting it into the culture medium. |
| Inaccurate Pipetting | Calibrate and regularly service your pipettes. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding multiple plates to prevent settling. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before counting and seeding. If clumping persists, consider using a cell-detaching agent that is gentler than trypsin. |
Issue 2: Dose-response curve is not sigmoidal or is shifted compared to previous experiments.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Prepare fresh serial dilutions for each experiment. Verify the concentration of the stock solution. Ensure the compound is fully dissolved before making dilutions. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Cell Health and Confluency | Only use healthy, actively growing cells. Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment and for the duration of the assay. Over-confluency or under-confluency can significantly alter cellular metabolism and drug sensitivity. |
| Incubation Time | The effects of this compound may be time-dependent. Optimize the incubation time to observe the desired effect. Consider performing a time-course experiment. |
| Serum Concentration | Components in serum can bind to the compound, reducing its effective concentration. If possible, reduce the serum concentration during the treatment period, but first, ensure this does not negatively impact cell viability on its own. |
Issue 3: Unexpected increase in cell viability at certain concentrations.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | At higher concentrations, the compound may be precipitating out of solution. Visually inspect the wells for any signs of precipitation. If observed, reconsider the highest concentration used or try a different solvent. |
| Assay Interference | The compound may be directly interacting with the assay reagents. For colorimetric or fluorometric assays, check for absorbance or fluorescence of the compound at the wavelengths used in the assay. Run cell-free controls to test for interference. |
| Hormetic Effect | Some compounds can exhibit a hormetic response, where low doses stimulate cell proliferation while high doses are inhibitory. If this is suspected, expand the concentration range tested to better define the dose-response curve. |
Data Presentation
Table 1: Common Cell Viability Assays and Potential for Interference
| Assay Type | Principle | Potential Interference |
| MTT/MTS (Tetrazolium Reduction) | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan product. | Compounds with reducing or oxidizing properties can interfere with the reaction. Changes in cellular metabolism not related to viability can also affect the results. |
| Resazurin (AlamarBlue) | Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. | Compounds that are themselves fluorescent or that can reduce resazurin can cause interference. |
| LDH (Lactate Dehydrogenase) Release | Measures the amount of LDH released into the culture medium from cells with damaged membranes. | High serum levels in the media can lead to high background LDH activity. Compounds that inhibit or stabilize LDH can also interfere. |
| ATP-based (e.g., CellTiter-Glo) | Measures the amount of ATP present, which is an indicator of metabolically active cells. | Compounds that affect cellular ATP levels through mechanisms other than cell death can interfere. |
| Crystal Violet | Stains the DNA of adherent cells, providing a measure of the total number of cells. | Less sensitive to changes in metabolic activity but does not distinguish between live and dead cells at the time of staining. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
Visualizations
Caption: General workflow for a cell viability assay.
Caption: The role of Aldose Reductase in the polyol pathway.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. glpbio.com [glpbio.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Challenges with Aldose reductase-IN-7 long-term stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldose reductase-IN-7. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme Aldose Reductase (AR). AR is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications.[2][3][4] By inhibiting AR, this compound blocks this pathway, thereby preventing the accumulation of sorbitol.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions based on supplier information.
| Storage Format | Temperature | Duration |
| Solid Powder | -20°C | As specified by the manufacturer |
| DMSO Stock Solution | -20°C | Up to 1 month |
| DMSO Stock Solution | -80°C | Up to 6 months |
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in 100% DMSO. It is advisable to prepare concentrated stock solutions (e.g., 10 mM) and then make further dilutions in DMSO before adding to your aqueous assay buffer.[5] This helps to minimize precipitation.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
This is a common issue with hydrophobic compounds dissolved in DMSO.[6][7]
-
Cause A: Direct dilution of a high-concentration DMSO stock into aqueous buffer. This sudden change in solvent polarity can cause the compound to crash out of solution.
-
Solution: Perform serial dilutions of your concentrated DMSO stock solution in 100% DMSO first to get to a working concentration. Then, add this diluted DMSO solution to your aqueous assay buffer.[8]
-
-
Cause B: The final concentration of the inhibitor in the assay is too high for its aqueous solubility.
-
Solution: Determine the maximum tolerated final DMSO concentration for your assay that does not affect enzyme activity (typically ≤1%).[5][7][8] Ensure your final inhibitor concentration is below its solubility limit in that percentage of DMSO in aqueous buffer. You may need to optimize the assay to use a lower final concentration of the inhibitor.
-
Issue 2: Inconsistent or lower-than-expected inhibitory activity.
Several factors can contribute to variability in experimental results.
-
Cause A: Degradation of this compound due to improper storage.
-
Solution: Ensure the compound is stored at the recommended temperatures and within the suggested timeframe. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.[9]
-
-
Cause B: Instability of the compound in the assay buffer. While thiazolidinone derivatives are generally stable, the specific pH and components of your buffer could affect the stability of this compound over the course of a long incubation.[10][11]
-
Solution: If you suspect instability, you can perform a time-kill experiment where you pre-incubate the inhibitor in the assay buffer for the duration of your assay and then test its activity.
-
-
Cause C: Interference from DMSO. High concentrations of DMSO can inhibit or denature enzymes.[5][12]
Issue 3: High background signal or assay interference.
-
Cause A: Contaminants in the DMSO. Older or improperly stored DMSO can absorb water, which can affect the solubility and stability of the inhibitor.
-
Solution: Use a fresh, high-quality, anhydrous grade of DMSO for preparing your stock solutions.
-
-
Cause B: Interference from the inhibitor itself. At high concentrations, some small molecules can interfere with the detection method (e.g., absorbance or fluorescence).
-
Solution: Run a control containing the inhibitor at the highest concentration used in your assay but without the enzyme to check for any direct effect on the assay signal.
-
Experimental Protocols
1. Protocol for Spectrophotometric Aldose Reductase Activity Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Purified or recombinant Aldose Reductase
-
Aldose Reductase Assay Buffer (e.g., 0.067 M phosphate buffer, pH 6.2)
-
NADPH solution (e.g., 0.1 mM final concentration)
-
Substrate solution (e.g., DL-Glyceraldehyde, 10 mM final concentration)
-
This compound stock solution in DMSO
-
100% DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 96-well plate, add the following to each well:
-
Test wells: A small volume of the diluted inhibitor in DMSO.
-
Positive control well (no inhibition): The same volume of 100% DMSO.
-
Negative control well (no enzyme activity): Assay buffer instead of enzyme solution.
-
-
Add the Aldose Reductase enzyme solution to all wells except the negative control.
-
Add the NADPH solution to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes). The rate of NADPH oxidation is proportional to the Aldose Reductase activity.
-
Calculate the rate of reaction for each well. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] * 100
2. Protocol for Assessing the Stability of this compound by HPLC
This protocol provides a framework for evaluating the stability of your inhibitor stock solution over time.
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade DMSO
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase (to be determined based on the inhibitor's properties)
Procedure:
-
Prepare a fresh stock solution of this compound in HPLC-grade DMSO at a known concentration. This will be your time zero (T=0) sample.
-
Inject the T=0 sample into the HPLC system and record the chromatogram. The peak area of the inhibitor will be your baseline.
-
Aliquot the remaining stock solution and store it under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot of the stored inhibitor.
-
Inject the aged sample into the HPLC system using the same method as for the T=0 sample.
-
Compare the peak area of the inhibitor in the aged sample to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of inhibitor remaining at each time point: % Remaining = (Peak area at time X / Peak area at T=0) * 100
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aldose Reductase Inhibitors: Featuring Aldose Reductase-IN-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aldose Reductase-IN-7 with other prominent aldose reductase inhibitors. The information is curated to assist researchers in making informed decisions for their drug discovery and development endeavors. This document presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Aldose Reductase and its Inhibition
Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1] Aldose reductase inhibitors (ARIs) are a class of drugs that block this enzyme, thereby preventing the accumulation of sorbitol and mitigating associated cellular damage.[1] Beyond its role in diabetic complications, AR is also involved in inflammatory signaling pathways, making it a target for a broader range of therapeutic applications.[1]
Quantitative Comparison of Aldose Reductase Inhibitors
The following table summarizes the in vitro potency of this compound and other well-known aldose reductase inhibitors. It is important to note that direct comparison of IC50 and Ki values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Class | IC50 (µM) | Ki (µM) | Source Organism for Enzyme | Reference |
| This compound (Compound 6k) | Not Specified | Not Reported | 0.186 ± 0.020 | Not Specified | [2] |
| Alrestatin | Acetic acid derivative | 1 | Not Reported | Not Specified | [3] |
| Tolrestat | Acetic acid derivative | 0.015 | Not Reported | Not Specified | [3] |
| Epalrestat | Acetic acid derivative | 0.012 - 0.021 | Not Reported | Not Specified | [3] |
| Zenarestat | Acetic acid derivative | 0.011 | Not Reported | Not Specified | [3] |
| Zopolrestat | Acetic acid derivative | 0.041 | Not Reported | Not Specified | [3] |
| Sorbinil | Spirohydantoin | 0.26 - 0.28 | Not Reported | Not Specified | [3] |
| Fidarestat | Spirohydantoin | 0.018 | Not Reported | Not Specified | [3] |
| Statil | Phthalazine derivative | 0.026 - 0.071 (with glucose) | Not Reported | Bovine lens | [4] |
| Ponalrestat | Phthalazine derivative | Not Reported | Not Reported | Bovine lens | [4] |
Note: The source of the enzyme and the substrate used in the assay can significantly influence the IC50 values. For instance, the IC50 for Sorbinil is approximately 100 µM with 4-nitrobenzaldehyde as a substrate, but it drops to 0.4-1.4 µM when glucose is used as the substrate.[4]
Experimental Protocols
A detailed methodology for a common in vitro aldose reductase inhibition assay is provided below. This protocol is representative of the general approach used to evaluate the potency of ARIs.
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This assay measures the ability of a compound to inhibit the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.
-
Buffer: 0.067 M Phosphate buffer (pH 6.2).
-
Cofactor: NADPH solution (e.g., 2.5 x 10⁻⁴ M).
-
Substrate: DL-glyceraldehyde solution (e.g., 5 x 10⁻⁴ M).
-
Test Compound (Inhibitor): Dissolved in a suitable solvent (e.g., DMSO).
-
Reference Inhibitor: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
96-well plates or cuvettes.
Procedure:
-
Reaction Mixture Preparation: In a cuvette or a well of a 96-well plate, prepare the reaction mixture containing the phosphate buffer, NADPH solution, and the enzyme solution.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. A control reaction should be prepared without the inhibitor. A reference inhibitor should also be tested in parallel.
-
Pre-incubation: Incubate the reaction mixture with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to the mixture.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a specific time period (e.g., 5 minutes) in kinetic mode. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving aldose reductase and a typical experimental workflow for screening ARIs.
Caption: Aldose Reductase Signaling Pathway in Hyperglycemia.
Caption: Experimental Workflow for Screening Aldose Reductase Inhibitors.
Mechanism of Action and a Spotlight on this compound
Aldose reductase inhibitors act by binding to the active site of the aldose reductase enzyme, preventing it from converting glucose to sorbitol. This inhibition helps to alleviate the osmotic and oxidative stress induced by high glucose levels.[2] Treatment with ARIs like tolrestat and sorbinil has been shown to prevent high-glucose-induced protein kinase C (PKC) activation and the subsequent nuclear translocation of NF-κB, a key transcription factor involved in inflammation.[2]
This compound (Compound 6k) is a potent inhibitor of aldose reductase with a reported Ki value of 0.186 ± 0.020 μM, suggesting a strong binding affinity for the enzyme.[2] This potency is noted to be greater than that of the clinically used drug, Epalrestat.[2] In addition to its AR inhibitory activity, this compound has demonstrated anticancer properties with an IC50 of 110.87 ± 0.42 μM in MCF-7 breast cancer cells, while exhibiting low cytotoxicity in normal L929 cells (IC50 = 569.58 ± 0.80 μM).[2] These findings suggest that this compound may have a favorable therapeutic window.
Conclusion
Aldose reductase remains a significant therapeutic target for the management of diabetic complications and potentially other inflammatory conditions. This compound has emerged as a promising potent inhibitor with potential anticancer activity and low cytotoxicity. However, a comprehensive understanding of its efficacy and safety profile requires further investigation, including direct comparative studies against a broader panel of existing ARIs under standardized assay conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct such comparative evaluations.
References
- 1. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of nuclear factor-kappaB by hyperglycemia in vascular smooth muscle cells is regulated by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between aldose reductase enzyme and the signaling pathway of protein kinase C in an in vitro diabetic retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aldose Reductase Inhibitors: Focus on Sorbinil
A direct head-to-head comparison between Aldose reductase-IN-7 and Sorbinil cannot be provided at this time due to the lack of publicly available scientific literature and experimental data on a compound specifically identified as "this compound." This guide will, therefore, focus on a comprehensive overview of Sorbinil, a well-characterized aldose reductase inhibitor, and provide general experimental protocols for evaluating the efficacy of such compounds. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[1] Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[2] The accumulation of sorbitol in tissues that are not insulin-sensitive, such as the lens, peripheral nerves, and glomerulus, can lead to osmotic stress and cellular damage, contributing to diabetic complications like retinopathy, neuropathy, and nephropathy.[2][3]
Sorbinil: A Profile of an Aldose Reductase Inhibitor
Sorbinil is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications.[2] It acts by blocking the active site of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.[4]
Mechanism of Action
Sorbinil is a non-competitive inhibitor of aldose reductase with respect to NADPH and exhibits mixed-type inhibition with respect to the aldehyde substrate, such as glyceraldehyde.[5] It binds to the enzyme, preventing the substrate from accessing the active site and thus inhibiting the enzymatic reaction.
Experimental Data for Sorbinil
The inhibitory potency of Sorbinil is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Parameter | Value | Source Organism/Tissue |
| IC50 | 8.0 x 10⁻⁸ M (Ki) | Rat Lens (with glyceraldehyde as substrate) |
| IC50 | 1.70 x 10⁻⁸ M (Ki) | Rat Lens (noncompetitive for NADPH) |
Note: Ki (inhibition constant) is a more specific measure of inhibitor potency.
Signaling Pathway: The Polyol Pathway
The following diagram illustrates the polyol pathway and the point of inhibition by aldose reductase inhibitors like Sorbinil.
Caption: The Polyol Pathway and Inhibition by Sorbinil.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against aldose reductase.
1. Materials and Reagents:
-
Purified aldose reductase (e.g., from rat lens or recombinant human)
-
NADPH
-
DL-glyceraldehyde (or other suitable substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure: [6]
-
Prepare a reaction mixture in each well of the microplate containing phosphate buffer, NADPH, and the purified aldose reductase enzyme solution.
-
Add the test compound at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Experimental Workflow for Aldose Reductase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and evaluating potential aldose reductase inhibitors.
Caption: Workflow for Aldose Reductase Inhibitor Discovery.
Conclusion
While a direct comparison with "this compound" is not feasible due to a lack of data, this guide provides a thorough overview of Sorbinil as a representative aldose reductase inhibitor. The provided experimental protocols and workflows offer a framework for the evaluation of novel ARIs. Further research and publication of data on new chemical entities are essential for advancing the field of aldose reductase inhibition and the development of effective therapies for diabetic complications.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorbinil - Wikipedia [en.wikipedia.org]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly specific aldose reductase inhibitor, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Guide to Inter-Laboratory Cross-Validation of Aldose Reductase Inhibitor Activity
For researchers, scientists, and professionals in drug development, ensuring the reproducibility and reliability of experimental data is paramount. This guide provides a framework for the cross-validation of aldose reductase (AR) inhibitor activity across different laboratories. While specific data for a compound designated "Aldose reductase-IN-7" is not publicly available, this document outlines the principles, protocols, and data presentation standards applicable to any aldose reductase inhibitor.
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, converting glucose to sorbitol.[1][2][3] This process is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[3][4] Therefore, inhibitors of aldose reductase are of significant therapeutic interest.
Data Presentation: A Comparative Framework
To ensure a clear and objective comparison of an aldose reductase inhibitor's performance across different laboratories, all quantitative data should be summarized in a structured format. The following table provides a template for presenting such comparative data, populated with hypothetical values for illustrative purposes.
Table 1: Inter-Laboratory Comparison of a Hypothetical Aldose Reductase Inhibitor
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean ± SD |
| IC₅₀ (µM) | ||||
| Enzyme Source: Human Recombinant | 0.15 | 0.18 | 0.16 | 0.16 ± 0.015 |
| Enzyme Source: Rat Lens | 0.22 | 0.25 | 0.21 | 0.23 ± 0.021 |
| Enzyme Kinetics | ||||
| Inhibition Type | Competitive | Competitive | Competitive | N/A |
| Kᵢ (µM) | 0.08 | 0.09 | 0.08 | 0.08 ± 0.006 |
| Cell-Based Assay | ||||
| Sorbitol Accumulation Inhibition (%) | 75 | 72 | 78 | 75 ± 3.0 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of results. Below are methodologies for key experiments in the assessment of aldose reductase inhibitor activity.
Aldose Reductase Enzyme Activity Assay
This assay determines the in vitro potency of an inhibitor against purified aldose reductase.
-
Enzyme Source: Recombinant human aldose reductase or aldose reductase purified from animal tissues (e.g., rat lens).
-
Substrate: DL-glyceraldehyde is commonly used as the substrate.
-
Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).[3][5]
-
Procedure:
-
The reaction mixture contains phosphate buffer, NADPH, the test inhibitor at various concentrations, and the aldose reductase enzyme.
-
The mixture is pre-incubated to allow for inhibitor-enzyme binding.
-
The reaction is initiated by adding the substrate, DL-glyceraldehyde.
-
The rate of NADPH oxidation to NADP⁺ is monitored by measuring the decrease in absorbance at 340 nm.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
-
Enzyme Kinetics Studies
These studies determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Procedure:
-
The enzyme activity assay is performed with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor.
-
Data are plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Kᵢ).
-
Cellular Assay of Sorbitol Accumulation
This assay measures the inhibitor's efficacy in a cellular context.
-
Cell Line: A cell line that expresses aldose reductase and is sensitive to high glucose conditions, such as human lens epithelial cells or Schwann cells, is used.[6]
-
Procedure:
-
Cells are cultured in a high-glucose medium to induce sorbitol accumulation.
-
The cells are treated with the test inhibitor at various concentrations.
-
After an incubation period, the cells are lysed, and the intracellular sorbitol concentration is measured using a specific assay, such as one involving sorbitol dehydrogenase.
-
The percentage of inhibition of sorbitol accumulation is calculated relative to untreated control cells.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Aldose Reductase Signaling Pathway in Hyperglycemia.
Caption: Workflow for Inter-Laboratory Cross-Validation.
References
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. hilarispublisher.com [hilarispublisher.com]
Benchmarking a Next-Generation Aldose Reductase Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for diabetic complications is evolving, with a significant focus on targeting the polyol pathway. Central to this pathway is aldose reductase (AR), an enzyme implicated in the pathogenesis of various diabetic complications. This guide provides a comparative analysis of a next-generation aldose reductase inhibitor (ARI), AT-001 (Cafusiridine), against established ARIs, offering insights into its enhanced potency and selectivity. This objective comparison is supported by experimental data to aid researchers and drug development professionals in their evaluation of novel therapeutic agents.
The Role of Aldose Reductase in Diabetic Complications
Under hyperglycemic conditions, aldose reductase catalyzes the conversion of excess glucose into sorbitol, the first and rate-limiting step in the polyol pathway.[1][2] This accumulation of sorbitol, an osmotically active sugar alcohol, leads to osmotic stress and subsequent cellular damage in tissues that do not depend on insulin for glucose uptake, such as the lens, retina, peripheral nerves, and kidneys.[2][3] Furthermore, the consumption of NADPH during this reaction can deplete cellular antioxidant reserves, leading to increased oxidative stress.[3][4] The subsequent oxidation of sorbitol to fructose further contributes to the formation of advanced glycation end-products (AGEs), which are key mediators of tissue damage in diabetes.[5] By inhibiting aldose reductase, ARIs aim to mitigate these pathological processes.[6]
Comparative Efficacy of Aldose Reductase Inhibitors
The development of ARIs has seen significant advancements, moving from first-generation compounds to more potent and selective next-generation inhibitors. The following table summarizes the in vitro efficacy (IC50 values) of AT-001 against other notable ARIs. A lower IC50 value indicates greater potency.
| Aldose Reductase Inhibitor | IC50 (nM) | Class |
| AT-001 (Cafusiridine) | ~0.18 * | Next-Generation |
| Epalrestat | 12 | Acetic Acid Derivative |
| Zopolrestat | 41 | Acetic Acid Derivative |
| Sorbinil | 260 | Spirohydantoin |
| Tolrestat | 15 | Acetic Acid Derivative |
| Fidarestat | 18 | Spirohydantoin |
Note: The IC50 for AT-001 is presented as the concentration used in in-vitro assays to demonstrate effective inhibition.[7] Other IC50 values are sourced from a comparative table of potent ARIs.[8] Older generation ARIs were often hampered by a lack of selectivity, leading to off-target effects.[9] In contrast, AT-001 is reported to be a highly selective ARI.[7]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a crucial in vitro assay for evaluating the potency of enzyme inhibitors. A generalized protocol for determining the IC50 of an aldose reductase inhibitor is outlined below.
Objective: To determine the concentration of an inhibitor required to reduce the activity of aldose reductase by 50%.
Materials:
-
Purified recombinant human aldose reductase
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer
-
Test compounds (ARIs) at various concentrations
-
Spectrophotometer
Procedure:
-
Enzyme Reaction Preparation: A reaction mixture is prepared containing phosphate buffer, NADPH, and the purified aldose reductase enzyme.
-
Inhibitor Addition: The test ARI is added to the reaction mixture at a range of concentrations. A control reaction is prepared without the inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Measurement of Activity: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of this reaction is proportional to the activity of aldose reductase.
-
Data Analysis: The percentage of inhibition for each concentration of the ARI is calculated relative to the control reaction. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
For a more detailed, specific example, in the evaluation of AT-001, cultured human adult cells (NHK) were exposed to high glucose levels (25mM) to mimic hyperglycemic conditions. The efficacy of AT-001 (at a concentration of 0.18nM) in preventing cellular damage was assessed by quantifying cytosolic and mitochondrial-specific oxidative stress using dihydroethidium (DHE) staining and MitoSOX staining, respectively.[5][7]
Aldose Reductase Signaling Pathway and Pathophysiological Consequences
The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream effects that contribute to diabetic complications.
Caption: The Aldose Reductase Pathway and Therapeutic Intervention.
Experimental Workflow for ARI Evaluation
The process of evaluating a novel aldose reductase inhibitor involves a series of in vitro and in vivo studies to determine its efficacy and safety profile.
Caption: Workflow for the Development of Aldose Reductase Inhibitors.
Conclusion
The development of next-generation aldose reductase inhibitors like AT-001 represents a significant step forward in the potential treatment of diabetic complications. With substantially improved potency and selectivity compared to earlier ARIs, these novel compounds offer a promising therapeutic strategy. The data and experimental frameworks presented in this guide are intended to provide a valuable resource for researchers and clinicians in the ongoing effort to combat the debilitating effects of diabetes. Further clinical investigation is crucial to fully elucidate the therapeutic benefits of these next-generation ARIs in a clinical setting.[10]
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. appliedtherapeutics.com [appliedtherapeutics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Identify "Aldose Reductase-IN-7" for Combination Therapy Comparison
Despite a comprehensive search of scientific literature and databases, no specific information could be found for a compound designated "Aldose reductase-IN-7." As a result, a comparison guide on its combination therapy studies cannot be provided at this time.
The search for "this compound" across multiple queries, including those aimed at identifying its chemical structure, related publications, and research studies, yielded no direct matches. The search results provided extensive information on the enzyme aldose reductase, its role in various pathologies such as diabetic complications, and the broader class of aldose reductase inhibitors (ARIs). However, the specific inhibitor "this compound" was not mentioned in any of the retrieved documents.
This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed designation for a compound. Without a definitive identification of this molecule, it is not possible to locate and analyze studies related to its use in combination with other therapies.
For researchers, scientists, and drug development professionals interested in aldose reductase inhibition, the following general information on the enzyme and its inhibitors, gathered from the search, may be of interest:
Aldose Reductase: A Therapeutic Target
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2] Inhibition of aldose reductase is therefore a key therapeutic strategy to prevent or mitigate these complications.[3]
Mechanism of Action of Aldose Reductase Inhibitors
ARIs work by blocking the active site of the aldose reductase enzyme, preventing the conversion of glucose to sorbitol.[4] This action is intended to reduce the intracellular accumulation of sorbitol, which is thought to cause osmotic stress and subsequent cell damage.[5] Additionally, the polyol pathway consumes NADPH, a critical cofactor for regenerating the antioxidant glutathione. By inhibiting aldose reductase, ARIs may also help to reduce oxidative stress.[6]
Signaling Pathways Involving Aldose Reductase
The activity of aldose reductase is linked to several key signaling pathways implicated in disease. For instance, increased flux through the polyol pathway can lead to the activation of protein kinase C (PKC) and the accumulation of advanced glycation end products (AGEs), both of which contribute to diabetic complications. Furthermore, aldose reductase is involved in the metabolism of lipid aldehydes generated during oxidative stress, linking it to inflammatory signaling pathways.[6]
A simplified representation of the polyol pathway and the action of aldose reductase inhibitors is provided below.
Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors (ARIs).
Without specific data on "this compound," a detailed comparison with other therapies, including quantitative data tables and experimental protocols, cannot be generated. Researchers interested in this specific compound are encouraged to consult internal documentation or await public disclosure of its identity and associated research.
References
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitors and their potential for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review [mdpi.com]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Aldose Reductase-IN-7
For Immediate Use by Laboratory Professionals Engaged in Drug Development and Scientific Research
This document provides critical operational and safety protocols for the proper disposal of Aldose reductase-IN-7, a compound utilized in scientific research. Adherence to these procedures is paramount to ensure laboratory safety and environmental protection.
I. Understanding the Compound: Key Safety Data
While comprehensive toxicological data for this compound is not fully available, the existing Safety Data Sheet (SDS) provides essential information for its handling and disposal. All personnel must treat this compound as potentially hazardous.
| Property | Value | Source |
| Molecular Formula | C21 H28 O5 | Fisher Scientific SDS[1] |
| Appearance | White to off-white powder solid | Fisher Scientific SDS[1] |
| Solubility | Water soluble | Fisher Scientific SDS[1] |
| Storage | Keep refrigerated and protected from light in a tightly closed container. | Fisher Scientific SDS |
| Stability | Stable under normal conditions. | Fisher Scientific SDS |
| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific SDS |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2). | Fisher Scientific SDS |
II. Experimental Protocol: Step-by-Step Disposal Procedure
Given the incomplete hazard profile of this compound, it must be disposed of as a hazardous chemical waste. This precautionary approach minimizes risks to personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound. Avoid creating dust.
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible container designated for hazardous solid waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, must be considered hazardous waste.
-
Place these items in the same designated hazardous solid waste container.
-
-
Empty Containers:
-
Empty containers of this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinsing process must be collected as liquid hazardous waste.
-
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash. [1]
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and similar laboratory chemicals.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that your laboratory practices for the disposal of this compound are safe, compliant, and environmentally responsible. By adhering to these protocols, you contribute to a culture of safety and excellence in scientific research.
References
Safeguarding Research: A Comprehensive Guide to Handling Aldose reductase-IN-7
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with novel compounds like Aldose reductase-IN-7. As a potent inhibitor, this compound necessitates rigorous safety protocols to minimize exposure and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research setting.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given that the full toxicological profile of this compound may not be fully elucidated, a cautious approach to personal protective equipment is essential. The following table summarizes the recommended PPE for various laboratory activities involving this compound. These recommendations are based on general best practices for handling potent, non-volatile small molecule inhibitors.[1][2][3]
| Activity | Required PPE | Purpose |
| Handling solid compound (weighing, aliquoting) | - Disposable Nitrile Gloves (double-gloving recommended)- Disposable Gown/Lab Coat- Safety Glasses with Side Shields or Goggles- N95 or higher-rated Respirator | Prevents skin contact, inhalation of fine particulates, and eye exposure. |
| Preparing solutions | - Disposable Nitrile Gloves (double-gloving recommended)- Disposable Gown/Lab Coat- Safety Goggles or a Face Shield worn over safety glasses | Protects against splashes and direct skin/eye contact with the concentrated solution. |
| In-vitro/In-vivo administration | - Disposable Nitrile Gloves- Disposable Gown/Lab Coat- Safety Glasses | Standard laboratory practice to prevent incidental exposure during experimental procedures. |
| Waste disposal | - Disposable Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles | Protects against splashes and contact with contaminated waste materials. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing risk. The following workflow outlines the key procedural steps.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. Adherence to institutional and local regulations for hazardous waste is mandatory.[4][5][6]
Liquid Waste:
-
All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should specify the contents, including the name of the compound and the solvent(s) used.
-
Do not mix with other incompatible waste streams.
Solid Waste:
-
All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, should be collected in a separate, sealed, and labeled hazardous waste bag or container.
-
Empty vials that once contained the solid compound should also be disposed of as hazardous solid waste.
Decontamination:
-
All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.
-
The choice of decontamination solvent will depend on the solubility of this compound. Consult the compound's documentation for appropriate solvents.
-
The cleaning materials (e.g., wipes) used for decontamination should be disposed of as solid hazardous waste.
By implementing these comprehensive safety and logistical procedures, research institutions can foster a secure environment for the handling of potent compounds like this compound, thereby protecting personnel and ensuring regulatory compliance.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. pharmtech.com [pharmtech.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 6. Hazardous waste disposal and the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
